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Tarchonanthuslactone

Cat. No.: B1254068
M. Wt: 320.3 g/mol
InChI Key: DEJPAJWPCTUPPL-YPMHNXCESA-N
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Description

Natural Occurrence and Discovery Context of Tarchonanthuslactone

This compound was first isolated in 1979 from the leaves of the tree Tarchonanthus trilobus. mdpi.com The Tarchonanthus genus is native to southern Africa, and species within this genus have been utilized in traditional folk medicine. mdpi.com For instance, T. camphoratus has been traditionally used for the treatment of diabetes, with reports also indicating its anti-inflammatory and cytotoxic activities. mdpi.com The discovery of this compound within this genus highlights the potential of Tarchonanthus species as sources of bioactive compounds.

Structural Significance of the α,β-Unsaturated δ-Lactone Scaffold in Natural Products

This compound possesses a "privileged structure" featuring the α,β-unsaturated δ-lactone motif. mdpi.com This structural element is frequently found in natural products and is often associated with biological activity. mdpi.comgoogle.comnih.govresearchgate.net Compounds containing the α,β-unsaturated γ-lactone moiety are present in the plant kingdom, as well as being metabolites of lichens and fungi, and found as sesquiterpene or steroid glycoside derivatives. google.com Natural products with this structural feature can also be components of animal species, such as sponges. google.com

The α,β-unsaturated lactone structure is known to exhibit a variety of biological activities, including antifungal, insecticidal, antibacterial, phytotoxic, and anti-inflammatory effects. google.com Some compounds with this scaffold have been identified as antibiotics, potential anticancer agents, and inhibitors of enzymes like cyclooxygenase or phospholipase A₂. google.com The biological importance of this scaffold has driven the development of various synthetic methods for its preparation. google.com The α,β-unsaturated δ-lactone moiety, in particular, is considered a prevalent structural unit in natural products and plays an essential role in their biological activity due to its potential to act as a Michael acceptor for nucleophilic groups in proteins. acs.org

Overview of Academic Research Trajectories for this compound

Since its isolation, this compound has become a popular target in synthetic chemistry due to its structure. mdpi.comresearchgate.net Academic research on this compound has primarily focused on its chemical synthesis and the exploration of its biological activities. Numerous asymmetric synthetic approaches have been developed to access this compound. mdpi.comresearchgate.netacs.orgcapes.gov.brncl.res.inscirp.orgacs.org Despite being a popular synthetic target, its biological activity remains relatively underexplored compared to the synthetic efforts. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O6 B1254068 Tarchonanthuslactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

[(2R)-1-[(2S)-6-oxo-2,3-dihydropyran-2-yl]propan-2-yl] 3-(3,4-dihydroxyphenyl)propanoate

InChI

InChI=1S/C17H20O6/c1-11(9-13-3-2-4-16(20)23-13)22-17(21)8-6-12-5-7-14(18)15(19)10-12/h2,4-5,7,10-11,13,18-19H,3,6,8-9H2,1H3/t11-,13+/m1/s1

InChI Key

DEJPAJWPCTUPPL-YPMHNXCESA-N

Isomeric SMILES

C[C@H](C[C@@H]1CC=CC(=O)O1)OC(=O)CCC2=CC(=C(C=C2)O)O

Canonical SMILES

CC(CC1CC=CC(=O)O1)OC(=O)CCC2=CC(=C(C=C2)O)O

Synonyms

tarchonanthuslactone

Origin of Product

United States

Isolation and Advanced Structural Elucidation Methodologies for Tarchonanthuslactone

Methodological Approaches to Isolation from Natural Sources

Isolation of Tarchonanthuslactone typically involves extraction from plant materials, such as the leaves of Tarchonanthus tribolus. ncl.res.in The initial crude extract, often obtained through organic solvents like ethyl acetate (B1210297), contains a mixture of compounds. nih.govplos.org To obtain pure this compound, chromatographic techniques are commonly employed. Column chromatography, frequently utilizing silica (B1680970) gel as the stationary phase, is a standard method for separating the components of the crude extract based on their polarity. nih.govjst.go.jp Elution with solvent mixtures, such as hexanes/ethyl acetate gradients, allows for the differential migration and collection of fractions containing the target compound. nih.govjst.go.jp Thin-layer chromatography (TLC) is often used to monitor the progress of these separations and assess the purity of the collected fractions. nih.govsemanticscholar.org Further purification steps may be necessary depending on the complexity of the extract and the desired purity level.

Application of Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

Once isolated, the structure of this compound is determined through a combination of advanced spectroscopic and spectrometric methods. These techniques provide complementary information about the molecular formula, functional groups, connectivity of atoms, and spatial arrangement. igntu.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and functional group arrangement of organic molecules. igntu.ac.inlibretexts.org Both ¹H NMR and ¹³C NMR are crucial in the structural elucidation of this compound.

¹H NMR spectra provide information about the different types of protons in the molecule, their chemical environments, and their coupling interactions with neighboring protons. Characteristic signals in the ¹H NMR spectrum of this compound include those corresponding to olefinic protons within the α,β-unsaturated lactone ring, protons on the carbon bearing the methyl group, and methylene (B1212753) protons adjacent to the lactone carbonyl and the chiral center. ncl.res.inlookchem.comthieme-connect.com Coupling constants (J values) provide insights into the dihedral angles and connectivity between coupled nuclei. nih.govsemanticscholar.org

¹³C NMR spectroscopy reveals the different types of carbon atoms in the molecule. Analysis of the ¹³C NMR spectrum, including chemical shifts and multiplicities (from attached proton tests or distortionless enhancement by polarization transfer experiments), helps confirm the presence of specific carbon environments, such as carbonyl carbons, olefinic carbons, sp³ hybridized carbons, and the methyl carbon. semanticscholar.orgthieme-connect.commdpi.com

Detailed NMR data, including chemical shifts (δ) and coupling constants (J), are essential for piecing together the molecular structure. nih.govsemanticscholar.orgthieme-connect.com

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Inferred)
6.88–6.84dt10.1, 3.4Olefinic H
6.01–5.98dt9.8, 1.8Olefinic H
4.65–4.58m-H adjacent to oxygen
4.09–4.04m-H adjacent to oxygen
2.40–2.37m-Methylene H
2.02–1.95m-Methylene H
1.77–1.72dt12.6, 4.1Methylene H
1.23d6.3Methyl H

Note: This table is compiled from reported data and assignments are inferred based on typical chemical shifts and coupling patterns for similar structures. lookchem.comthieme-connect.com

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment (Inferred)
164.0Carbonyl C
145.2Olefinic C
121.2Olefinic C
76.8CH-O
65.2CH₂-O
43.5CH
29.4CH₂
23.7CH₃

Note: This table is compiled from reported data and assignments are inferred based on typical chemical shifts for similar structures. thieme-connect.com

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight and elemental composition of this compound. semanticscholar.orgmdpi.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS can distinguish between compounds with very similar nominal masses, thereby providing the exact molecular formula. semanticscholar.orgmdpi.compressbooks.pubccea.org.uk For example, HRMS data for this compound has been reported, providing calculated and observed values for its protonated molecular ion ([M+H]⁺), which are used to confirm its elemental composition. semanticscholar.orgmdpi.com

Mass spectrometry also provides valuable information through fragmentation analysis. pressbooks.pubtutorchase.com When the molecular ion is subjected to electron ionization or other ionization techniques, it breaks down into smaller, characteristic fragment ions. pressbooks.pubccea.org.uk The pattern of these fragment ions in the mass spectrum can provide clues about the substructures present in the molecule. tutorchase.com Analyzing the mass differences between the molecular ion and fragment ions, as well as the masses of the fragment ions themselves, helps in deducing the connectivity and identifying key functional groups.

Advanced Chromatographic Coupling to Mass Spectrometry (LC-MS, GC-MS) for Purity and Identity Confirmation

Coupling chromatographic techniques with mass spectrometry provides a powerful hyphenated approach for analyzing complex mixtures, confirming the purity of isolated compounds, and verifying their identity. measurlabs.comthermofisher.com

LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly useful for analyzing non-volatile or thermally labile compounds like this compound. mdpi.com LC separates the components of a sample based on their interactions with a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, where they are ionized and detected. measurlabs.com LC-MS can be used to assess the purity of isolated this compound by identifying and quantifying any co-eluting impurities. It also helps confirm the identity of the compound by matching its retention time and mass spectrum to those of an authentic standard or previously reported data.

GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for analyzing volatile or semi-volatile compounds. measurlabs.commeasurlabs.com While this compound itself might be less amenable to standard GC without derivatization due to its polarity and potential for thermal degradation, GC-MS can be used in synthetic studies or analyses of less polar derivatives or related compounds. researchgate.net In GC-MS, the sample is vaporized and carried through a GC column by an inert gas, separating components based on their boiling points and interactions with the stationary phase. innovatechlabs.com The eluting compounds are then detected and characterized by the mass spectrometer. innovatechlabs.com

Both LC-MS and GC-MS provide a combination of chromatographic separation and mass spectral information, which is invaluable for confirming the purity and identity of this compound during isolation and synthetic procedures. brad.ac.uk

Infrared (IR) Spectroscopy in Functional Group Characterization

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. scirp.orgyoutube.com When a molecule is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the characteristic stretching and bending vibrations of its functional groups. scirp.org

Table 3: Characteristic IR Absorption Bands for this compound

Absorption Band (cm⁻¹)Functional Group (Inferred)
~1700-1780C=O (lactone)
~1600-1680C=C (alkene)

Note: This table is based on typical IR correlations and reported data. jst.go.jpsemanticscholar.orgmdpi.comscirp.org

Stereochemical Determination Methodologies

Determining the stereochemistry, including relative and absolute configuration, is a critical aspect of the structural elucidation of chiral molecules like this compound. taylorandfrancis.com this compound possesses chiral centers, leading to the possibility of different stereoisomers. lookchem.com

Methods for stereochemical determination can include:

Optical Rotation: Measurement of the optical rotation ([α]D) of a pure sample is a fundamental technique for characterizing chiral compounds and can be used to determine the enantiomeric purity. nih.govsemanticscholar.orgthieme-connect.commdpi.comscirp.orgscirp.org Comparing the measured optical rotation to reported values for known stereoisomers helps assign the absolute configuration. thieme-connect.com

Synthesis from Chiral Building Blocks: Synthesizing this compound or its derivatives from starting materials with known absolute configurations is a common approach to confirm or assign stereochemistry. lookchem.comthieme-connect.comacs.orgmolaid.com Stereoselective synthetic routes are designed to introduce chirality in a controlled manner. lookchem.comthieme-connect.comacs.orgresearchgate.net

Chiral Chromatography: Using chiral stationary phases in chromatographic techniques (e.g., chiral HPLC) can separate different enantiomers, allowing for the determination of enantiomeric excess (ee). acs.org

NMR Analysis of Diastereomeric Derivatives: Reacting the chiral compound with a chiral derivatizing agent can form diastereomers, which can be distinguished by NMR spectroscopy. Differences in the NMR spectra of diastereomers can provide information about the relative stereochemistry.

X-ray Crystallography: If a crystalline sample can be obtained, X-ray crystallography can provide the unambiguous three-dimensional structure, including the absolute configuration, provided the crystal contains a heavy atom or anomalous dispersion is used. researchgate.net While some studies mention structural elucidation, direct X-ray crystallographic data for this compound itself were not found in the provided snippets. researchgate.net

Spectroscopic Analysis and Comparison: Comparing the spectroscopic data (NMR, IR, MS) of the isolated compound with those of synthesized stereoisomers or previously reported data is crucial for confirming the assigned stereochemistry. ncl.res.inlookchem.comthieme-connect.com

The stereochemistry of this compound has been investigated through synthetic approaches that yield specific stereoisomers, allowing for the comparison of their properties, including optical rotation and NMR data, with the naturally isolated compound. lookchem.comthieme-connect.comacs.org

Biosynthesis and Biogenetic Hypotheses of Tarchonanthuslactone

Proposed Polyketide Biogenesis of Tarchonanthuslactone

Polyketides are a large and diverse class of natural products assembled from simple building blocks, typically acetyl-CoA and malonyl-CoA, through a series of decarboxylative Claisen condensation reactions catalyzed by polyketide synthases (PKSs). nih.gov The structural features of this compound, particularly the presence of the α,β-unsaturated δ-lactone ring and the ester linkage to a phenylpropanoid-derived unit (dihydrocaffeic acid), suggest a potential mixed biogenesis involving both polyketide and phenylpropanoid pathways.

A proposed polyketide biogenesis would involve the assembly of a poly-β-keto chain from acetyl-CoA and malonyl-CoA extender units. nih.gov This linear or sometimes branched intermediate would then undergo a series of modifications, including cyclization, reduction, dehydration, and potentially oxidation, to form the dihydropyran-2-one ring system. The stereochemistry observed in this compound, which includes a syn-1,3-diol unit, is consistent with the controlled enzymatic reactions characteristic of polyketide biosynthesis. rsc.orgacs.org

Simultaneously, dihydrocaffeic acid is likely derived from the shikimate pathway, leading to the phenylpropanoid precursors. The ester linkage between the polyketide-derived lactone core and the dihydrocaffeic acid moiety would be formed through an enzymatic esterification reaction.

While direct experimental evidence detailing the specific PKS enzymes and intermediates involved in this compound formation within the plant is limited in the provided search results, the structural elements strongly support a biogenetic pathway that incorporates polyketide assembly principles for the lactone portion. acs.orgacs.org Studies on the synthesis of this compound often employ strategies that mirror potential biogenetic steps, such as stereoselective reductions and cyclizations, further supporting these hypotheses. thieme-connect.comrsc.orgacs.orgthieme-connect.com

Enzymatic Pathways and Precursor Incorporation Studies (Theoretical/Future Research Directions)

Detailed studies on the specific enzymatic machinery and precursor incorporation in the biosynthesis of this compound in Tarchonanthus trilobus are areas for future research. Based on the proposed polyketide biogenesis, key enzymatic steps would likely include:

Initiation: Loading of a starter unit (possibly acetyl-CoA or a related derivative) onto a PKS complex.

Chain Elongation: Repetitive condensation of malonyl-CoA extender units catalyzed by ketosynthase (KS) domains of the PKS. nih.gov

Ketoreduction (KR), Dehydration (DH), and Enoyl Reduction (ER): Modifications of the growing polyketide chain at specific positions, leading to the characteristic oxygenation and reduction pattern of the lactone precursor. nih.gov The stereochemistry of the syn-1,3-diol unit implies the involvement of specific stereoselective KR domains. rsc.orgacs.org

Cyclization: Formation of the dihydropyran-2-one ring. This step is likely catalyzed by a cyclase enzyme associated with the PKS or acting on the released polyketide intermediate.

Esterification: Formation of the ester bond between the lactone core and dihydrocaffeic acid. This would involve an acyltransferase enzyme.

Future research could involve:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Tarchonanthus trilobus to identify genes encoding putative PKSs, tailoring enzymes (such as KR, DH, ER domains), cyclases, and acyltransferases that are expressed in tissues producing this compound.

Enzyme Characterization: Cloning and heterologously expressing identified genes to characterize the activity and specificity of the enzymes in vitro.

Stable Isotope Labeling Studies: Feeding Tarchonanthus trilobus plants with precursors labeled with stable isotopes (e.g., 13C-labeled acetate (B1210297) or malonate, 2H-labeled water) and analyzing the labeling pattern in isolated this compound using techniques like NMR and mass spectrometry. This would provide direct evidence for the incorporation of specific precursors and shed light on the assembly process.

Gene Silencing or Overexpression: Manipulating the expression of candidate biosynthetic genes in Tarchonanthus trilobus (if feasible) or in a suitable host organism to observe the effect on this compound production and identify the roles of specific enzymes.

These studies would provide a detailed understanding of the enzymatic machinery and biochemical transformations involved in the biosynthesis of this natural product.

Chemo-Ecological Significance of this compound Production

The production of secondary metabolites like this compound by plants often serves important ecological roles. These compounds can mediate interactions between the plant and its environment, including defense against herbivores and pathogens, attraction of pollinators or seed dispersers, or allelopathic interactions with other plants.

While specific chemo-ecological studies on this compound are not extensively detailed in the provided search results, the presence of the α,β-unsaturated δ-lactone motif is noteworthy. This structural feature is known to act as a Michael acceptor and can react with nucleophiles, including sulfhydryl groups in proteins. Such reactivity can contribute to the biological activities of natural products, including potential deterrent effects on herbivores or antimicrobial properties. nih.gov

The isolation of this compound from Tarchonanthus trilobus, a plant used in folk medicine, suggests it may play a role in the plant's defense mechanisms or contribute to its survival in its specific ecological niche. mdpi.comnih.gov Further research is needed to investigate the specific ecological pressures that have driven the evolution of this compound biosynthesis in Tarchonanthus trilobus and to determine its precise functions in plant-organism interactions or environmental adaptation. This could involve:

Bioassays: Testing the effects of this compound on common herbivores or pathogens of Tarchonanthus trilobus.

Distribution Studies: Analyzing the concentration and distribution of this compound in different tissues of the plant and at different developmental stages, which can provide clues about its function.

Comparative Studies: Examining the presence and concentration of this compound in different populations or closely related species of Tarchonanthus to understand its evolutionary context.

Such studies would provide valuable insights into the ecological significance of this compound production.

Total and Stereoselective Chemical Synthesis Research of Tarchonanthuslactone

Strategic Approaches to Total Synthesis of Tarchonanthuslactone

The total synthesis of this compound has been approached through various strategies, each employing different key steps and methodologies to assemble the characteristic structural features and establish the correct stereochemistry. Researchers have explored both chiral pool approaches and de novo asymmetric syntheses. acs.orgncl.res.in The selection of a strategic approach is often dictated by the desired stereoisomer, the availability of starting materials, and the efficiency of key transformations.

Retrosynthetic Analysis and Key Disconnections in this compound Synthesis

Retrosynthetic analysis of this compound typically involves identifying key disconnections that simplify the target molecule into readily available or synthesizable building blocks. Common disconnections focus on breaking bonds that allow for the convergent assembly of the lactone ring and the side chain containing the dihydrocaffeic acid ester.

Key disconnections often target the ester linkage and the bonds forming the dihydropyranone ring. For example, a disconnection of the ester bond would lead to the lactone core and the dihydrocaffeic acid component. Further retrosynthetic steps on the lactone core might involve cleaving carbon-oxygen or carbon-carbon bonds to reveal simpler precursors, such as acyclic polyols or enoates, which can then be constructed with the desired stereochemistry. The introduction of the α,β-unsaturated system in the lactone ring is another critical aspect considered during retrosynthetic planning.

Development of Enantioselective and Diastereoselective Synthetic Routes

A central theme in the synthesis of this compound is the development of highly enantioselective and diastereoselective routes to control the stereochemistry at the chiral centers. Given the presence of multiple stereocenters, achieving high levels of stereoinduction is paramount for the synthesis of the biologically active enantiomer.

Various strategies have been employed to establish the required stereochemistry. These include the use of chiral auxiliaries, chiral reagents, and asymmetric catalysis. acs.org For example, some syntheses have successfully utilized Sharpless asymmetric dihydroxylation to introduce asymmetry early in the synthesis. acs.orgacs.orgnih.govnih.gov Diastereoselective transformations, such as base-catalyzed acetal (B89532) formation and chelation-controlled Mukaiyama aldol (B89426) reactions, have also played a crucial role in controlling the relative stereochemistry between adjacent chiral centers. acs.orgacs.orgresearchgate.nettandfonline.comtandfonline.com The use of chiral epichlorohydrin (B41342) as a source of chiral centers has also been explored for the synthesis of all stereoisomers of this compound. thieme-connect.comresearchgate.netlookchem.comthieme-connect.com Proline-catalyzed asymmetric α-aminooxylation and iodine-induced electrophilic cyclization have been reported as chiral inducing steps in some enantioselective syntheses. ncl.res.in

Prominent Methodologies and Catalytic Systems in this compound Synthesis

The synthesis of this compound has benefited significantly from the application of prominent synthetic methodologies and catalytic systems that enable the efficient construction of complex molecular architectures with high stereocontrol.

Asymmetric Dihydroxylation and Related Chiral Inductions

Asymmetric dihydroxylation (AD), particularly the Sharpless AD reaction, has been a powerful tool in the enantioselective synthesis of this compound. acs.orgacs.orgnih.govias.ac.in This reaction allows for the introduction of two hydroxyl groups across an alkene in a highly enantioselective manner, setting the stage for the formation of the syn-1,3-diol unit present in this compound. The ability to access either enantiomer through the appropriate choice of chiral ligand in the Sharpless AD reaction is a significant advantage. acs.orgacs.org

Related chiral induction methods have also been utilized. For instance, asymmetric allylboration has been employed to establish stereochemistry. ncl.res.in The use of chiral dithianes and chiral sulfoxides has also been reported to induce chirality during the synthesis. acs.org

Ring-Closing Metathesis (RCM) in Lactone Ring Formation

Ring-closing metathesis (RCM) has emerged as a valuable tool for the formation of cyclic structures, including the dihydropyranone ring in this compound. acs.orgnih.govtandfonline.comacs.orgfakirchandcollege.org RCM involves the catalytic redistribution of carbon-carbon double bonds within a molecule to form a ring. This reaction is particularly useful for the synthesis of medium-sized rings, although the formation of five- and six-membered lactones via RCM has also been reported. fakirchandcollege.org

In the context of this compound synthesis, RCM can be employed to construct the six-membered lactone ring from a suitable acyclic precursor containing two terminal or internal alkenes. The efficiency of the RCM reaction is often dependent on the catalyst used (e.g., Grubbs' catalysts) and the reaction conditions. RCM protocols have been successfully integrated into several synthetic routes towards this compound. ias.ac.incapes.gov.brncl.res.inias.ac.in

Mukaiyama Aldol and Related Carbon-Carbon Bond Forming Reactions

Mukaiyama aldol reactions and related carbon-carbon bond forming reactions have been instrumental in assembling the carbon framework of this compound and establishing key stereocenters. The Mukaiyama aldol reaction, which involves the Lewis acid-catalyzed reaction of a silyl (B83357) enol ether with an aldehyde or ketone, allows for the formation of β-hydroxy carbonyl compounds.

Catalytic Reductions and Oxidations in Stereocontrol

Catalytic methods, particularly reductions and oxidations, have played a crucial role in establishing the required stereochemistry during the synthesis of this compound. One notable approach employed a highly enantioselective catalytic reduction of an N-acyl pyrrole (B145914) to control the absolute stereochemistry nih.govuni.lubg.ac.rs. This initial stereocenter was then utilized to direct a highly diastereoselective syn-selective reductive cascade, which installed multiple stereocenters present in the natural product in a single step nih.govuni.lubg.ac.rs.

In one specific synthesis, an enantioselective CBS reduction of an N-acyl pyrrole intermediate yielded a carbinol with high enantiomeric excess, exceeding 99% after recrystallization nih.gov. This was followed by a diastereoselective reductive cascade using diethylmethoxyborane (B30974) and sodium borohydride, which afforded a triol intermediate with good diastereoselectivity (75:1:1:1 dr) nih.gov.

Another synthetic strategy introduced asymmetry via Sharpless asymmetric dihydroxylation, allowing access to either enantiomer of a key intermediate. A palladium-catalyzed reduction was also utilized in this route.

Organocatalytic Approaches, including Proline-catalyzed α-Aminooxylation

Organocatalysis has emerged as a valuable tool for achieving enantioselectivity in organic synthesis. The enantioselective synthesis of this compound has been reported using proline-catalyzed asymmetric α-aminooxylation as a key chiral inducing step. This approach leverages the ability of proline to catalyze the α-aminooxylation of carbonyl compounds enantioselectively, providing a route to chiral building blocks that can be converted into the final natural product.

Utilization of Chiral Epichlorohydrin in Synthesis

Chiral epichlorohydrin has been employed as a versatile starting material for the synthesis of this compound and its stereoisomers. This strategy utilizes the existing chirality within epichlorohydrin to control the stereochemistry of subsequent transformations. A synthetic route has been developed that allows access to all stereoisomers of this compound starting from either (R)- or (S)-epichlorohydrin. This involves coupling reactions with carbon nucleophiles, such as acetylide anions or dithiane anions, followed by further transformations to construct the characteristic δ-lactone and incorporate the side chain with the correct stereochemistry.

DCC-Mediated Acylation in Final Steps

The formation of ester linkages is a common step in the synthesis of polyketide natural products like this compound. Dicyclohexylcarbodiimide (DCC) has been utilized as a coupling agent in the final stages of some synthetic routes to form the ester bond. One synthesis specifically mentions DCC-mediated attachment of dihydrocaffeic acid to complete the synthesis of this compound. Another synthesis utilized DCC along with DMAP in the final steps nih.gov. DCC facilitates the formation of an activated intermediate from a carboxylic acid, which can then react with an alcohol to form the ester linkage.

Synthesis of this compound Stereoisomers and Epimers

Research has also focused on the synthesis of various stereoisomers and epimers of this compound. The ability to synthesize different stereoisomers is important for confirming the absolute configuration of the natural product and for exploring the structure-activity relationships of related compounds. As mentioned in Section 4.2.6, the use of chiral epichlorohydrin provides a versatile route to access all possible stereoisomers. Other approaches involving stereoselective transformations, such as asymmetric dihydroxylation and controlled reductive cascades, also contribute to the synthesis of specific stereoisomers.

Biological Activity and Mechanistic Research of Tarchonanthuslactone in Vitro and Pre Clinical Models

In Vitro Evaluation of Antiproliferative and Cytotoxic Activities

Research into the biological activities of tarchonanthuslactone has included investigations into its effects on cell proliferation and cytotoxicity, particularly in cancer cell lines. Natural products containing the α,β-unsaturated δ-lactone skeleton, such as this compound, have demonstrated a range of biological activities, including potential antitumor effects. nih.govfapesp.brncl.res.in

Cancer Cell Line Susceptibility and Selectivity Profiling

Studies have evaluated the in vitro antiproliferative activity of this compound and its analogues against various human tumor cell lines. nih.govfapesp.br One study synthesized dihydropyran-2-ones modeled on the structure of (-)-tarchonanthuslactone and evaluated their activity against eight different cultured human tumor cell lines. nih.govfapesp.br A simplified analogue, dihydropyran-2-one 8, was found to be the most cytotoxic and selective compound among those tested against six of the eight cancer cell lines, including a pancreatic cancer cell line. nih.govfapesp.brdntb.gov.ua This suggests that while this compound itself may have activity, structural modifications can enhance its cytotoxic and selective properties against certain cancer cell types. nih.govfapesp.br

Cellular Targets and Pathways Investigated (e.g., Apoptosis Induction)

Preliminary mechanistic studies on the cytotoxic effects of this compound analogues have indicated that apoptotic cell death is involved. nih.govfapesp.brdntb.gov.ua Apoptosis is a highly regulated process of programmed cell death crucial for development and removing damaged or harmful cells. nih.gov Inducing apoptosis is a common strategy in cancer therapy. mdpi.com

Role of Reactive Oxygen Species (ROS) in Mediating Cellular Effects

Investigations into the mechanism of action of cytotoxic this compound analogues have highlighted the role of reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.net Preliminary studies on the mechanism of action of dihydropyran-2-one 8 on pancreatic cancer cells demonstrated that apoptotic cell death is mediated by an increase in the level of reactive oxygen species. nih.govfapesp.brdntb.gov.uaresearchgate.net ROS are highly reactive chemicals formed from the metabolism of oxygen and play roles in cell signaling and homeostasis, but excess levels can cause damage and lead to cell death processes like apoptosis. nih.govnih.govwikipedia.orgmdpi.com The findings suggest that the generation of ROS is a key factor in the cellular effects observed with this analogue. nih.govresearchgate.netresearchgate.net

Investigations in Pre-clinical Animal Models

Pre-clinical studies using animal models have been conducted to evaluate the biological effects of this compound beyond in vitro observations.

Effects on Metabolic Parameters (e.g., Blood Glucose Modulation in Diabetic Models)

Despite structural similarities to compounds known for blood glucose-reducing properties, such as caffeic acid, studies in experimental type 2 diabetes mellitus animal models have shown an unexpected effect of this compound on blood glucose levels. mdpi.comnih.govsemanticscholar.orgnih.govmdpi.com In a mouse model of obesity and type 2 diabetes mellitus, this compound was found to have a glucose-increasing effect. mdpi.comnih.govsemanticscholar.orgnih.gov This effect was observed to be acute and non-cumulative, present only in diabetic mice. mdpi.comnih.govsemanticscholar.orgnih.gov Lean, glucose-tolerant mice did not show a significant increase in blood glucose levels upon treatment with this compound. mdpi.comnih.govsemanticscholar.orgnih.gov Long-term treatment in diabetic mice also did not result in a significant change in fasting blood glucose levels, suggesting the glucose-increasing effect is acute. nih.gov

Data from a study investigating the acute effect of this compound on blood glucose in diabetic Swiss mice showed significantly higher blood glucose levels compared to the control group at 30 and 60 minutes after administration. mdpi.com This led to a significantly higher area under the glucose curve during the evaluation period. mdpi.com

Here is a table summarizing the effect of this compound on blood glucose in diabetic mice:

Treatment GroupTime Point (min)Blood Glucose (% of Control)Significance (vs Control)
This compound30Significantly Higherp < 0.05
This compound60Significantly Higherp < 0.05
This compound90Not SpecifiedNot Specified
This compoundAUC (0-90 min)Significantly Higherp < 0.05

Anti-inflammatory Response Studies (Referencing Source Plant Bioactivity)

While specific studies on the anti-inflammatory effects of isolated this compound in animal models were not prominently found, the source plant, Tarchonanthus camphoratus, from which this compound was isolated, has reported anti-inflammatory activities. mdpi.comsemanticscholar.orgekb.egresearchgate.net Traditional health practitioners have used T. camphoratus for various ailments, including inflammation. mdpi.comsemanticscholar.orgsanbi.org Biological screening of the ethanolic extract of Tarchonanthus camphoratus leaves has shown significant anti-inflammatory activity. ekb.egresearchgate.net Although this indicates the potential for anti-inflammatory compounds within the plant, it does not directly confirm this activity for this compound itself in animal models. Further research specifically on this compound would be needed to establish its direct anti-inflammatory effects in vivo.

Identification of Privileged Structural Motifs for Bioactivity

This compound is recognized as possessing a "privileged structure," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to diverse receptors with high affinity researchgate.netcambridgemedchemconsulting.com. A key structural motif identified in this compound is the α,β-unsaturated δ-lactone moiety researchgate.netnih.govmdpi.com. This particular functional group is frequently found in natural products exhibiting a range of biological activities nih.govresearchgate.net. The presence of the conjugated double bond within the lactone ring allows this motif to act as a Michael acceptor, a property often implicated in interactions with biological nucleophiles and subsequent downstream effects researchgate.net.

Research into the biological activity of this compound and its analogues has provided insights into the role of specific structural features in mediating effects observed in in vitro and pre-clinical models. While the biological activity of the parent compound, (-)-tarchonanthuslactone, has been noted as relatively underexplored, the design and evaluation of simplified analogues have begun to delineate structure-activity relationships nih.govfapesp.br.

One such analogue, referred to as dihydropyran-2-one 8, which is modeled on the structure of (-)-tarchonanthuslactone, demonstrated notable cytotoxic and selective activity against a panel of eight different human tumor cell lines in vitro nih.govfapesp.br. Compound 8 incorporates a simplified dihydropyran-2-one ring system, an additional electrophilic site, and a catechol system nih.gov. Its superior cytotoxic profile compared to the parent this compound and other analogues highlights the contribution of these specific structural elements to antiproliferative activity nih.govfapesp.br.

Preliminary mechanistic investigations into the activity of compound 8 in pancreatic cancer cells indicated that its cytotoxic effect is associated with an increase in the levels of reactive oxygen species (ROS), ultimately leading to apoptotic cell death nih.govfapesp.br. This suggests that the structural features present in compound 8, particularly the additional electrophilic site and the catechol system, may play a role in inducing oxidative stress within cancer cells nih.gov.

Conversely, studies examining the effect of this compound on blood glucose levels in a mouse model of obesity and type 2 diabetes mellitus revealed a glucose-increasing effect, contrary to some initial hypotheses based on structural similarity to caffeic acid nih.govmdpi.com. Interestingly, this effect was attributed to the whole this compound molecule rather than specific isolated features like the double bond or the alcohol portion mdpi.com. This finding underscores the complexity of structure-activity relationships and the potential for subtle structural differences to lead to unexpected biological outcomes mdpi.com.

The data presented in the table below summarize the key structural motifs discussed and their associated biological activities observed in the context of this compound and its analogue.

CompoundKey Structural Motif(s)Observed Bioactivity (In Vitro/Pre-clinical)Notes
This compoundα,β-unsaturated δ-lactoneGlucose-increasing effect (mouse model)Effect attributed to the whole molecule, not isolated features. mdpi.com
Dihydropyran-2-one 8α,β-unsaturated δ-lactone, additional electrophilic site, catechol systemPotent and selective cytotoxicity (cancer cell lines)Mechanism involves increased ROS and apoptosis in pancreatic cancer cells. nih.govfapesp.br

The identification of the α,β-unsaturated δ-lactone as a privileged structure in this compound provides a foundation for understanding its potential interactions with biological targets researchgate.netcambridgemedchemconsulting.com. Further detailed research into the specific binding events and cellular pathways modulated by this motif, as well as the influence of appended functionalities like the catechol system in analogue 8, is crucial for a comprehensive understanding of the structure-activity relationships governing the diverse biological effects observed for this compound and its derivatives.

Structure Activity Relationship Sar Studies and Analog Design for Tarchonanthuslactone

Elucidation of Key Pharmacophores and Structural Elements Critical for Bioactivity

Studies on tarchonanthuslactone and related compounds have aimed to identify the key pharmacophores and structural elements responsible for their biological effects researchgate.netfapesp.br. The α,β-unsaturated δ-lactone motif is recognized as a privileged structure often associated with bioactivity in various natural products researchgate.netmdpi.comsemanticscholar.orgresearchgate.net. This functional group can act as a Michael acceptor, capable of interacting with biological nucleophiles, which is often linked to cytotoxic and other activities researchgate.netfapesp.br. Additionally, the presence of the catechol system (a 1,2-dihydroxybenzene moiety) has been noted as a structural feature present in this compound and other biologically active compounds like caffeic acid blucher.com.brresearchgate.net. The interplay between the α,β-unsaturated lactone and the catechol system appears to be significant for the observed biological effects of this compound and its analogues researchgate.netfapesp.br.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling approaches are valuable tools in medicinal chemistry for establishing mathematical relationships between the chemical structures of compounds and their biological activities mdpi.com. While specific detailed QSAR models for this compound were not prominently found in the immediate search results, QSAR has been applied to study the SAR of related classes of compounds, such as cinnamic acid derivatives and 5,6-dihydro-2-pyrones, which share some structural features or biological activities with this compound acs.orgresearchgate.net. These studies typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of compounds and correlating them with their measured biological activities using statistical methods. Such approaches can help identify the key structural parameters that influence potency and selectivity, guiding the design of new analogues with improved properties. The principles and methodologies of QSAR are applicable to the study of this compound analogues to gain a more quantitative understanding of their SAR ias.ac.inresearchgate.netiyte.edu.tr.

Impact of Structural Modifications on Biological Potency and Selectivity (e.g., Introduction of Michael Acceptors, Catechol Systems)

Structural modifications to the this compound scaffold have demonstrated a significant impact on its biological potency and selectivity researchgate.netfapesp.br. Research involving the design and evaluation of new analogues has highlighted the importance of specific functional groups. For instance, a simplified analogue of (-)-tarchonanthuslactone, referred to as compound 8, which incorporated an additional electrophilic site (potentially another Michael acceptor) and a catechol system, showed enhanced cytotoxic activity and selectivity against several human cancer cell lines compared to the parent compound researchgate.netfapesp.br.

The presence of the α,β-unsaturated δ-lactone as a Michael acceptor is considered a key feature for reactivity with biological targets researchgate.netfapesp.br. The introduction of additional Michael acceptor sites or modifications to the existing one can alter the compound's electrophilicity and, consequently, its interaction with nucleophilic centers in biological systems, such as cysteine residues in proteins.

The data from these studies, although sometimes presented qualitatively in the search snippets, indicate a clear relationship between structural features and observed biological effects. For example, the comparative activity of this compound and a potent analogue can be summarized as follows:

CompoundKey Structural FeaturesObserved Activity Against Cancer Cell Lines
This compoundα,β-unsaturated δ-lactone, Catechol systemPotential bioactivity, specific details not provided in snippets for direct comparison
Compound 8α,β-unsaturated δ-lactone, Additional electrophilic site (Michael acceptor), Catechol systemMore cytotoxic and selective against six human tumor cell lines, including pancreatic cancer cells (IC50 values in the range of 2.8-15 µM) researchgate.netfapesp.br

This highlights how the rational design and synthesis of analogues, guided by an understanding of potential pharmacophores, can lead to compounds with improved biological profiles.

Derivatization Strategies and Analogue Development of Tarchonanthuslactone

Synthetic Methodologies for Tarchonanthuslactone Derivatization

The synthesis of this compound and its analogues has been achieved through various stereoselective approaches, highlighting diverse synthetic methodologies applicable to this structural class researchgate.netacs.orgnih.gov. Total syntheses have employed strategies such as the Keck asymmetric allylation reaction nih.gov. Another approach involved the use of N-pyrrole carbinols as stereocontrolling elements, featuring a catalytic enantioselective reduction of an N-acyl pyrrole (B145914) and a subsequent diastereoselective reductive cascade acs.orgnih.gov.

Other reported synthetic routes include an enantioselective synthesis utilizing Sharpless asymmetric dihydroxylation to introduce asymmetry, followed by palladium-catalyzed reduction and a diastereoselective base-catalyzed acetal (B89532) formation nih.gov. The construction of the pyran ring has been accomplished through sequences like Still-olefination/lactonization nih.gov. Chelation-controlled Mukaiyama aldol (B89426) reactions have also been employed in the synthesis of stereoisomers like (+)-7-epi-tarchonanthuslactone researchgate.netescholarship.org. Furthermore, Prins cyclization has been reported as a stereoselective method in the synthesis of this compound wixsite.com. Regioselective reduction of epoxy alcohols using reagents like Red-Al has also been demonstrated as a strategy in the synthesis of (-)-tarchonanthuslactone nih.govmdpi.com.

These diverse synthetic methodologies provide a foundation for the targeted derivatization of this compound, allowing for modifications at different positions of the molecule.

Creation of Simplified Analogues and Scaffolds for Enhanced Biological Activities

Given the complex structure of this compound, the creation of simplified analogues has been pursued to identify core structural features responsible for biological activity and to potentially enhance desirable effects nih.govresearchgate.netfapesp.brkagawa-u.ac.jp. A notable example is the design and synthesis of dihydropyran-2-ones modeled on the structure of this compound nih.govfapesp.br.

One such simplified analogue, designated compound 8, is [(S,E)-(6-oxo-3,6-dihydro-2H-pyran-2-yl)methyl 3-(3,4-dihydroxyphenyl)acrylate] nih.govresearchgate.netfapesp.br. This analogue retains key features but presents a simplified scaffold compared to the natural product nih.gov. Compound 8 bears an additional electrophilic site and a catechol system nih.govresearchgate.net.

Evaluation of such simplified analogues has demonstrated promising biological activities. For instance, compound 8 was found to be cytotoxic and selective against several human cancer cell lines, including a pancreatic cancer cell line nih.govresearchgate.netfapesp.br. These findings suggest that simplified structures can serve as effective scaffolds for developing compounds with enhanced biological profiles nih.govresearchgate.netfapesp.br.

Exploration of Chemical Modifications to Optimize Biological Function

Research into this compound and its analogues indicates that chemical modifications can significantly influence biological activity mdpi.com. The study of simplified analogues, such as compound 8, exemplifies the exploration of modifications to optimize biological function nih.govresearchgate.netfapesp.br. The introduction of an additional electrophilic site and a catechol system in compound 8, relative to the natural product, appears to contribute to its enhanced cytotoxic and selective effects against cancer cells nih.govresearchgate.netfapesp.br.

The ongoing exploration of different synthetic methodologies allows for the systematic modification of the this compound scaffold and the creation of diverse analogues nih.govresearchgate.netacs.orgnih.govnih.govwixsite.comnih.govmdpi.comlookchem.com. By correlating specific chemical modifications with observed biological activities, researchers can gain insights into structure-activity relationships and guide the design of new compounds with optimized functions nih.govresearchgate.netfapesp.brmdpi.com. The presence of the α,β-unsaturated δ-lactone motif is considered a privileged structure often associated with bioactivity, serving as a key element for modification and analogue design researchgate.net.

Here is a summary of the antiproliferative activity of compound 8 on selected cancer cell lines:

CompoundCancer Cell LineActivity
Compound 8Pancreatic CancerCytotoxic and Selective
Compound 8Other Cell LinesCytotoxic and Selective (6 out of 8 tested)

Advanced Analytical Methodologies Utilized in Tarchonanthuslactone Research

High-Resolution Separation Techniques for Compound Analysis in Research

High-resolution separation techniques are fundamental in isolating Tarchonanthuslactone from complex matrices or reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation of this compound and related compounds pharmaffiliates.com. These techniques utilize high pressure to move a liquid mobile phase through a stationary phase, allowing for the separation of components based on their differential interactions with the stationary phase aralresearch.com. UPLC, an evolution of HPLC, employs smaller particle sizes in the column, enabling faster separations, higher resolution, and increased sensitivity compared to conventional HPLC aralresearch.comchromatographytoday.com. Both methods are valuable for analytical purposes, such as purity assessment and quantification, and can also be scaled up for preparative isolation of this compound pharmaffiliates.comamericanpharmaceuticalreview.comwaters.com. The choice between HPLC and UPLC often depends on the required resolution, speed, and sample complexity aralresearch.com. For instance, UPLC is particularly useful for analyzing samples with low quantities of components due to its high sensitivity aralresearch.com.

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is another separation technique that can be applied in the analysis of compounds like this compound, particularly if they are volatile or can be made volatile through derivatization d-nb.infomdpi.com. GC separates compounds based on their boiling points and their interaction with the stationary phase in a heated column news-medical.net. For compounds that are not sufficiently volatile or are thermally labile, derivatization is a crucial step to make them amenable to GC analysis mdpi.comgcms.cz. Derivatization involves chemically modifying functional groups to increase volatility, reduce adsorption within the GC system, and improve peak shape and detector response mdpi.comgcms.cz. Common derivatization strategies include silylation, which replaces active hydrogen atoms with silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS) derivatives mdpi.comgcms.cz. Reagents like N-Methyl-N-(trimethyl-silyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for silylation mdpi.comnasa.gov. While the direct application of GC for this compound itself is less commonly highlighted in the provided context compared to LC or NMR, the principle of using GC with derivatization is a standard approach for analyzing suitable organic compounds d-nb.infomdpi.com.

Mass Spectrometry for High-Sensitivity Detection and Characterization

Mass Spectrometry (MS) is an indispensable tool in this compound research, providing high-sensitivity detection and crucial information about the molecular weight and fragmentation pattern of the compound researchgate.netcurrenta.de.

Tandem Mass Spectrometry (MS/MS) and Time-of-Flight (TOF-MS) Applications

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis separated by a fragmentation step shimadzu.comwikipedia.org. This technique allows for the selection of a precursor ion (the intact molecule or a specific ion from it) and its fragmentation into smaller product ions wikipedia.org. Analyzing the mass-to-charge ratio (m/z) of these fragment ions provides detailed structural information, which is vital for confirming the identity of this compound and elucidating its structure researchgate.netcurrenta.dewikipedia.org. Different types of mass analyzers can be coupled for MS/MS, including triple quadrupoles (TQ), quadrupole-time-of-flight (Q-TOF), and ion trap-time-of-flight (IT-TOF) systems shimadzu.com.

Time-of-Flight Mass Spectrometry (TOF-MS) determines the m/z ratio of ions by measuring the time it takes for them to travel a known distance after being accelerated by an electric field sepsolve.com. Ions with lower m/z ratios travel faster than those with higher m/z ratios sepsolve.com. TOF-MS is known for its high speed, sensitivity, and the ability to acquire full mass spectra simultaneously, making it suitable for both targeted and untargeted analysis sepsolve.com. Q-TOF mass spectrometers combine a quadrupole mass filter with a TOF analyzer, offering both the fragmentation capabilities of a quadrupole and the high mass accuracy and resolution of TOF-MS shimadzu.comwikipedia.orgresearchgate.net. This combination is particularly powerful for accurate mass measurements of both precursor and fragment ions, significantly aiding in structural elucidation shimadzu.comresearchgate.net.

Research on this compound has utilized MS techniques. For example, accurate mass measurements using High-Resolution Mass Spectrometry (HRMS), often performed with techniques like ESI-TOF or ESI-QTOF, are used to determine the elemental composition of this compound and its synthetic intermediates scirp.orgscirp.org. A PubChem entry for this compound shows experimental LC-MS data, including a precursor ion at m/z 343.1146 with sodium adduct ([M+Na]+) and fragment peaks, obtained using an Agilent 6530 Q-TOF instrument nih.gov. This exemplifies the application of LC-ESI-QTOF MS in characterizing this compound nih.gov.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS, LC-MS-NMR) in Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry or NMR, offering powerful tools for analyzing complex mixtures containing this compound news-medical.netalwsci.com.

LC-MS/MS: Coupling Liquid Chromatography (LC), including HPLC or UPLC, with tandem mass spectrometry (MS/MS) is a widely used approach. LC separates the components of a mixture before they enter the MS/MS system, allowing for the analysis of individual compounds even in complex samples americanpharmaceuticalreview.comnews-medical.net. LC-MS/MS provides both chromatographic retention time and detailed fragmentation data, enabling confident identification and quantification of this compound news-medical.netnih.gov. This is particularly useful in natural product research where this compound might be present in plant extracts alongside numerous other compounds d-nb.infonews-medical.net.

GC-MS/MS: Similarly, Gas Chromatography (GC) can be coupled with MS/MS. This technique is suitable for volatile or derivatized compounds and provides separation by GC followed by fragmentation and detection by MS/MS mdpi.comnews-medical.net. While LC-MS is generally preferred for less volatile or polar compounds like this compound, GC-MS/MS could be applied to volatile derivatives if necessary mdpi.comnews-medical.net.

LC-MS-NMR: The hyphenation of LC with both MS and NMR (LC-MS-NMR) represents a highly advanced approach for the comprehensive analysis of complex mixtures news-medical.netalwsci.commdpi.com. LC separates the components, MS provides molecular weight and fragmentation information, and NMR provides detailed structural and conformational data news-medical.netmdpi.com. This combination is particularly valuable for the structure elucidation of unknown compounds or for confirming the structures of known compounds like this compound within complex biological or natural extracts without the need for extensive off-line purification news-medical.netmdpi.com. LC-NMR systems can be particularly useful for analyzing unstable or sensitive compounds news-medical.netalwsci.com. The integration of MS data (exact mass, fragmentation) with NMR data (chemical shifts, coupling constants) allows for a more confident and efficient structure elucidation process mdpi.com.

Advanced NMR Techniques for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of organic molecules, including this compound researchgate.netcurrenta.denih.govlookchem.com. NMR provides information about the types, numbers, and connectivity of atoms within a molecule, as well as insights into its three-dimensional structure news-medical.net.

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in the study of this compound d-nb.info. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively scirp.orgnih.govlookchem.com. Chemical shifts (δ) indicate the electronic environment of nuclei, while coupling constants (J) provide information about the connectivity and relative orientation of neighboring nuclei nih.govlookchem.com.

Detailed structural elucidation often relies on advanced 2D NMR experiments. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing correlations between protons (COSY), between protons and directly bonded carbons (HSQC), and between protons and carbons separated by multiple bonds (HMBC) researchgate.net. These correlations help to piece together the carbon skeleton and the arrangement of functional groups in this compound researchgate.net. For example, ¹H NMR and ¹³C NMR data are frequently reported in studies involving the synthesis or analysis of this compound and its related compounds, providing characteristic chemical shifts and coupling patterns that confirm the presence and arrangement of specific atoms and functional groups scirp.orgnih.govlookchem.com.

Future Research Directions and Translational Perspectives for Tarchonanthuslactone

Unexplored Biosynthetic Avenues and Enzymatic Mechanisms

The biosynthesis of natural products like Tarchonanthuslactone often involves complex enzymatic pathways. While general pathways for lactone biosynthesis exist, the specific enzymes and steps involved in the formation of this compound are not fully elucidated. Research into this area could involve identifying the genes and enzymes responsible for each transformation in the biosynthetic route. Techniques such as genomic sequencing of the producing organism (likely a plant, given the name) and transcriptomic analysis under different conditions could help pinpoint relevant enzymes. frontiersin.orgresearchgate.net Understanding these enzymatic mechanisms could open doors for biotechnological production of this compound or its precursors through metabolic engineering. illinois.edu

Novel Synthetic Strategies and Methodological Advancements for Scalable Production

This compound has been a target in organic synthesis, with several approaches reported for its total synthesis. researchgate.netox.ac.ukmdpi.compurdue.edu However, developing scalable and efficient synthetic strategies remains crucial for further research and potential applications. Future work could focus on developing novel methodologies that are more environmentally friendly, cost-effective, and suitable for large-scale production. This might involve exploring new catalytic methods, optimizing existing synthetic routes, or utilizing biocatalysis and chemoenzymatic approaches. researchgate.netnih.govplos.orgnih.gov The development of highly enantioselective methods is particularly important given the compound's stereochemistry. researchgate.netmdpi.compurdue.edu

An example of a synthetic approach to the lactone moiety involves techniques like iterative hydrolytic kinetic resolution and ring-closing metathesis. researchgate.net Another study highlights the use of Sharpless asymmetric epoxidation in the synthesis of the lactone core. mdpi.com

Here is a table summarizing some reported synthetic approaches and their yields:

Synthetic StrategyKey StepsOverall Yield (%)Reference
Total synthesis of dihydropyran-2-ones modeled on 1Keck asymmetric allylation reaction17-21 nih.govfapesp.br
Enantioselective synthesis using iterative HKR and RCMIterative Jacobsen's hydrolytic kinetic resolution, Ring closing metathesisHigh diastereomeric excess researchgate.net
Enantioselective synthesis using proline catalysisProline-catalyzed asymmetric α-aminooxylationNot specified mdpi.com
Efficient Asymmetric SynthesisIntramolecular asymmetric reductions with diisopinocampheylboraneNot specified purdue.edu
Synthesis based on regioselective C2 reductionSharpless asymmetric epoxidation, regioselective C2 reductionNot specified mdpi.com

Note: Yields and specific conditions vary between different synthetic routes and are often optimized for specific intermediates or the final product.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While some preliminary biological activities of this compound and its analogues have been investigated, a deeper understanding of their molecular mechanisms is needed. nih.govfapesp.brmdpi.comsemanticscholar.org For instance, one study indicated that the glucose-increasing effect of (-)-Tarchonanthuslactone in a type 2 diabetes model was due to the whole molecule rather than specific features. mdpi.comsemanticscholar.org Further research could employ techniques such as target identification assays, protein binding studies, and cellular signaling pathway analysis to determine how this compound interacts with biological systems at the molecular level. microbialcell.com Understanding these mechanisms is crucial for assessing its therapeutic potential and designing improved analogues.

Rational Design and Synthesis of Next-Generation Analogues with Tuned Bioactivity

Based on the structural features of this compound and insights gained from mechanistic studies, future research can focus on the rational design and synthesis of analogues with tuned bioactivity. nih.govfapesp.br This involves modifying specific parts of the molecule to enhance desired activities or reduce potential off-target effects. Structure-activity relationship (SAR) studies, guided by computational modeling and medicinal chemistry principles, would be instrumental in this process. researchgate.net Analogues could be designed to target specific pathways or receptors identified in mechanistic studies. For example, a simplified analogue bearing an additional electrophilic site and a catechol system showed promising cytotoxic activity against cancer cell lines, suggesting these features could be important for activity. nih.govfapesp.br

Role of this compound in Drug Discovery Lead Optimization (Non-Clinical Focus)

Given its natural origin and the biological activities observed for this compound and its analogues, there is potential for its role in non-clinical drug discovery lead optimization. nih.govfapesp.brresearchgate.netnih.gov This involves refining the structure of a promising compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile, before clinical trials. Non-clinical studies would involve in vitro assays and in vivo studies in animal models to evaluate the efficacy, safety, and pharmacokinetics of this compound and its optimized analogues. nih.govharvard.edupremierconsulting.com This stage focuses on gathering robust data to support the potential of a compound as a drug candidate without involving human subjects. nih.govpremierconsulting.com

Chemotaxonomic and Ecological Research Applications

The presence and distribution of this compound in nature can have chemotaxonomic and ecological implications. Chemotaxonomy uses chemical compounds to aid in the classification and understanding of evolutionary relationships between organisms. journalaprj.comresearchgate.net Studying the occurrence of this compound in different plant species, particularly within the genus Tarchonanthus, could provide valuable data for taxonomic purposes. Ecologically, natural products can play roles in plant defense against herbivores or pathogens, or in mediating interactions with other organisms. Investigating the ecological function of this compound could shed light on its role in the plant's survival and its interactions within its ecosystem.

Q & A

Q. What challenges arise in scaling up this compound synthesis for preclinical studies?

  • Methodology : Address low yields (e.g., 17–21% in multi-step syntheses) by optimizing catalytic systems (e.g., microwave-assisted reactions) or transitioning to continuous flow chemistry. Purification bottlenecks require scalable techniques like centrifugal partition chromatography .

Data Analysis & Contradiction Management

  • Statistical Approaches : Use ANOVA for multi-group comparisons (e.g., IC₅₀ across cell lines) and Tukey’s post-hoc test. For mechanistic data, apply nonlinear regression to dose-response curves .
  • Addressing Reproducibility : Archive raw data (e.g., NMR spectra, cell counts) in FAIR-compliant repositories. Disclose negative results to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.